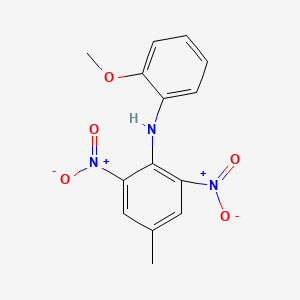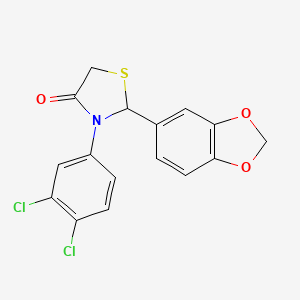
N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-(4-ethoxyphenyl)ethanediamide is a chemical compound that belongs to the family of benzamides. It is commonly referred to as CB-13 and has been the subject of scientific research due to its potential therapeutic applications. In
科学的研究の応用
CB-13 has been studied for its potential therapeutic applications in a variety of areas, including pain management, cancer treatment, and neurological disorders. It has been shown to have analgesic properties, with studies indicating that it may be effective in treating chronic pain conditions such as neuropathic pain. Additionally, CB-13 has demonstrated anti-cancer properties, with studies showing that it may be effective in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
作用機序
The exact mechanism of action of CB-13 is not fully understood, but it is believed to act on the endocannabinoid system. Specifically, CB-13 is thought to bind to the CB2 receptor, which is primarily found in the immune system and peripheral tissues. This binding may lead to the activation of various signaling pathways, resulting in the observed effects of CB-13.
Biochemical and Physiological Effects:
CB-13 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its analgesic and anti-cancer properties. Additionally, CB-13 has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of CB-13 for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, CB-13 is relatively stable and can be stored for extended periods of time. However, one limitation of CB-13 is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on CB-13. One area of interest is the development of CB-13 analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of CB-13 and its potential therapeutic applications. Finally, there is a need for more studies on the safety and toxicity of CB-13, particularly with regard to its potential use in humans.
Conclusion:
In conclusion, CB-13 is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have analgesic and anti-cancer properties, as well as potential use in the treatment of neurological disorders. While there is still much to be learned about CB-13, it has the potential to be a valuable tool in the development of new treatments for a variety of conditions.
合成法
CB-13 can be synthesized using a multi-step process starting with the reaction between 4-chlorobenzyl chloride and 4-ethoxyaniline to form N-(4-chlorobenzyl)-4-ethoxyaniline. This intermediate is then reacted with ethylenediamine to form CB-13.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-23-15-9-7-14(8-10-15)20-17(22)16(21)19-11-12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQAMXLKHDIPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N'-(4-ethoxyphenyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5236362.png)
![N-(5-methyl-3-isoxazolyl)-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5236370.png)

![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5236387.png)

![ethyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5236396.png)
![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)

![3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide](/img/structure/B5236427.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5236434.png)
![methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate](/img/structure/B5236441.png)
![N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide](/img/structure/B5236447.png)
